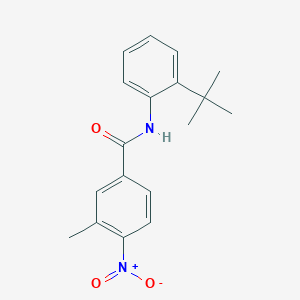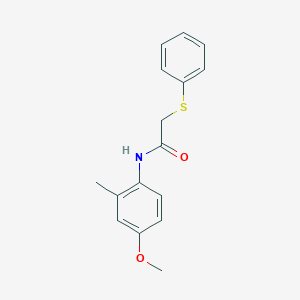
N-(4-methoxy-2-methylphenyl)-2-(phenylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-2-methylphenyl)-2-(phenylsulfanyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group, a methyl group, and a phenylsulfanyl group attached to the acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-2-methylphenyl)-2-(phenylsulfanyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-2-methylaniline and phenylsulfanylacetic acid.
Acylation Reaction: The 4-methoxy-2-methylaniline undergoes an acylation reaction with phenylsulfanylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature for several hours.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(4-methoxy-2-methylphenyl)-2-(phenylsulfanyl)acetamide can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted acetamides.
Applications De Recherche Scientifique
Chemistry:
Catalysis: N-(4-methoxy-2-methylphenyl)-2-(phenylsulfanyl)acetamide can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to modify their properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its structural features, it can be explored as a potential lead compound for developing new pharmaceuticals.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N-(4-methoxy-2-methylphenyl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methoxy and methyl groups may enhance the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- N-(4-methoxyphenyl)-2-(phenylsulfanyl)acetamide
- N-(4-methylphenyl)-2-(phenylsulfanyl)acetamide
- N-(4-methoxy-2-methylphenyl)-2-(methylsulfanyl)acetamide
Comparison:
- N-(4-methoxy-2-methylphenyl)-2-(phenylsulfanyl)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and binding properties.
- N-(4-methoxyphenyl)-2-(phenylsulfanyl)acetamide lacks the methyl group, which may result in different steric and electronic effects.
- N-(4-methylphenyl)-2-(phenylsulfanyl)acetamide lacks the methoxy group, potentially altering its solubility and interaction with targets.
- N-(4-methoxy-2-methylphenyl)-2-(methylsulfanyl)acetamide has a methylsulfanyl group instead of a phenylsulfanyl group, which can significantly change its chemical behavior.
Propriétés
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12-10-13(19-2)8-9-15(12)17-16(18)11-20-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIKZHXMIYJXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
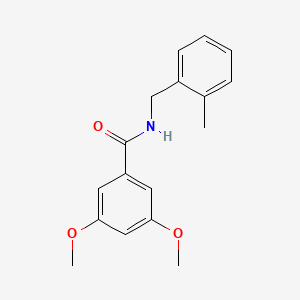
![ETHYL 4-({[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B5818913.png)
![15-chloro-5,5-dimethyl-6-oxa-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene](/img/structure/B5818919.png)
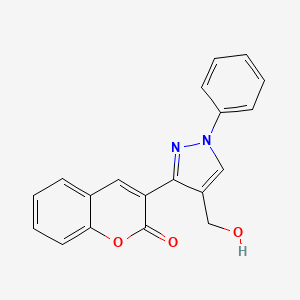
methyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide hydrochloride](/img/structure/B5818925.png)
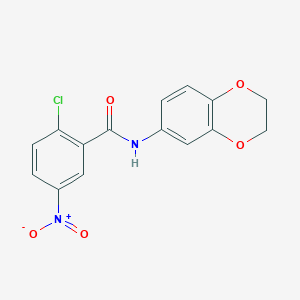
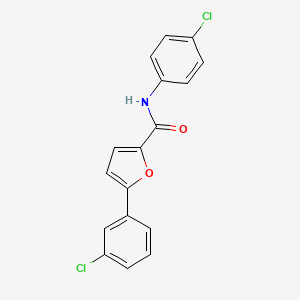
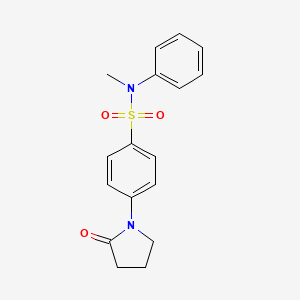

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5818958.png)

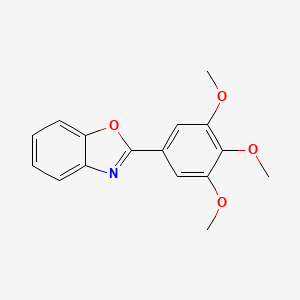
![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5818982.png)
